molecular formula C11H8N2O2 B6257880 7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile CAS No. 78746-11-9

7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No.: B6257880
CAS No.: 78746-11-9
M. Wt: 200.2
InChI Key:
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Description

7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a chemical compound with the CAS Number: 78746-11-9 . Its IUPAC name is 1-hydroxy-7-methoxyisoquinoline-4-carbonitrile . The molecular weight of this compound is 200.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2O2/c1-15-8-2-3-9-7(5-12)6-13-11(14)10(9)4-8/h2-4,6H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a compound with a melting point of 264-265 .

Safety and Hazards

For safety information and potential hazards associated with 7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . Always handle chemical compounds in accordance with appropriate safety protocols.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile involves the reaction of 4-methoxyphenylacetonitrile with ethyl acetoacetate to form 7-methoxy-1,2-dihydroisoquinoline-4-carboxylic acid ethyl ester, which is then converted to the target compound through a series of reactions.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "methanol", "hydrochloric acid", "sodium hydroxide", "sodium cyanide", "acetic acid", "sulfuric acid", "sodium nitrite", "ammonium chloride" ], "Reaction": [ "Step 1: 4-methoxyphenylacetonitrile is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 7-methoxy-1,2-dihydroisoquinoline-4-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then treated with phosphorus pentoxide and methanol to form the corresponding methyl ester.", "Step 4: The methyl ester is then reacted with sodium hydroxide and acetic anhydride to form the corresponding acetyl derivative.", "Step 5: The acetyl derivative is then treated with sulfuric acid and sodium nitrite to form the corresponding diazonium salt.", "Step 6: The diazonium salt is then reacted with sodium cyanide to form the target compound, 7-methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile.", "Step 7: The final compound is purified and isolated using standard techniques such as recrystallization or column chromatography." ] }

CAS No.

78746-11-9

Molecular Formula

C11H8N2O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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